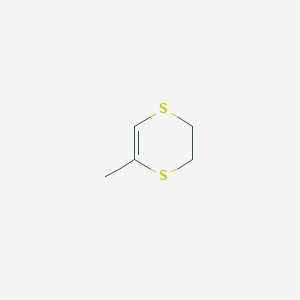

5-Methyl-2,3-dihydro-1,4-dithiine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

5769-49-3 |

|---|---|

Molecular Formula |

C5H8S2 |

Molecular Weight |

132.3 g/mol |

IUPAC Name |

5-methyl-2,3-dihydro-1,4-dithiine |

InChI |

InChI=1S/C5H8S2/c1-5-4-6-2-3-7-5/h4H,2-3H2,1H3 |

InChI Key |

XRCNPRZPSUNYAI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSCCS1 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methyl 2,3 Dihydro 1,4 Dithiine

Established Synthetic Routes to 2,3-Dihydro-1,4-dithiine Derivatives

The synthesis of 2,3-dihydro-1,4-dithiine and its derivatives can be achieved through several key synthetic strategies.

Cyclization reactions represent a fundamental approach to forming the 2,3-dihydro-1,4-dithiine ring. These reactions typically involve the condensation of a C2-dithiol with a suitable two-carbon electrophile. For instance, the reaction of ethane-1,2-dithiol with a chloroacetaldehyde-derived dimethylacetal leads to a 1,3-dithiolane (B1216140) intermediate that can rearrange to the more stable 1,4-dithiane (B1222100) ring system. nih.gov Subsequent elimination reactions can then introduce the double bond to yield the desired 2,3-dihydro-1,4-dithiine. nih.gov Acid-catalyzed transformations are also employed in the synthesis of related dihydrothieno[2,3-b] researchgate.netwikipedia.orgdithiine systems. researchgate.net

Dithioketalization, the reaction of a ketone or aldehyde with a dithiol, is a common method for forming sulfur-containing heterocycles. wikipedia.org In the context of 2,3-dihydro-1,4-dithiine synthesis, this can involve the reaction of an appropriate α-hydroxyketone with a dithiol. While direct dithioketalization of an α-hydroxyketone might lead to a 1,3-dithiolane, subsequent rearrangements can yield the desired 1,4-dithiine ring. researchgate.net

Alternative synthetic approaches have also been developed. One such method involves the reaction of an α-hydroxyketone, such as acetoin, with an organic thiosulfate (B1220275) known as a Bunte salt in an acidic aqueous medium. google.com This process has been shown to produce 2,3-dihydro-5,6-dimethyl-1,4-dithiin. google.com Another route utilizes the reaction of 2,3-dichloro-1-propene (B165496) with alkane dithiols in the presence of a hydrazine (B178648) hydrate-potassium hydroxide (B78521) system. acs.org

A notable synthetic strategy for accessing 2,3-dihydro-1,4-dithiins involves a 1,2-sulfur migration. researchgate.netnih.gov This rearrangement often proceeds through a thiiranium intermediate and is known for its stereoselectivity. elsevierpure.com Specifically, 2,3-dihydro-1,4-dithiins can be synthesized from 1,2-diketones via the ring expansion of 2-(1-hydroxyalkyl)-1,3-dithiolanes. researchgate.net This transformation can be controlled to favor the thermodynamically more stable 2,3-dihydro-1,4-dithiin product by using p-toluenesulfonic acid in refluxing benzene. researchgate.net Rhodium-catalyzed 1,2-sulfur migrations in β-thio-α-diazoimines have also been reported as a method for constructing sulfur-containing heterocycles. nih.govrsc.org

Precursor Design and Selection for Targeted Synthesis

The targeted synthesis of this compound relies heavily on the careful selection of appropriate starting materials. The methyl substituent on the dithiine ring necessitates the use of a precursor that can introduce this specific functionality.

Hydroxyacetone (B41140) (acetol), an α-hydroxyketone, is a key precursor for the synthesis of this compound. wikipedia.org Its structure provides the necessary three-carbon backbone, with the ketone and alcohol functionalities serving as reactive sites for cyclization. The tosylate derivative of hydroxyacetone, prepared by reacting hydroxyacetone with p-toluenesulfonyl chloride, is also a valuable substrate. researchgate.net The tosyl group acts as a good leaving group, facilitating the ring-forming reaction. For instance, the reaction of the tosylate of a 2-(1-hydroxyalkyl)-1,3-dithiolane in pyridine (B92270) can lead to the formation of 2,3-dihydro-1,4-dithiins. researchgate.net

Table 1: Key Precursors for this compound Synthesis

| Precursor | Chemical Formula | Role in Synthesis |

|---|---|---|

| Hydroxyacetone | CH₃C(O)CH₂OH | Provides the three-carbon backbone and reactive ketone and alcohol groups. wikipedia.org |

Dithiol reagents are essential for providing the two sulfur atoms required for the dithiine ring. Ethane-1,2-dithiol is the most common choice for the synthesis of 1,4-dithiine derivatives. wikipedia.org It reacts with appropriate electrophiles to form the six-membered ring. nih.govwikipedia.org The synthesis of ethane-1,2-dithiol itself can be achieved through various methods, including the reaction of 1,2-dibromoethane (B42909) with thiourea (B124793) followed by hydrolysis. orgsyn.org While propane-1,3-dithiol is used to form seven-membered 1,3-dithianes, it is the 1,2-dithiol that is crucial for the construction of the 1,4-dithiine ring system. wikipedia.org

Table 2: Common Dithiol Reagents in Dithiine Synthesis

| Dithiol Reagent | Chemical Formula | Application |

|---|---|---|

| Ethane-1,2-dithiol | HSCH₂CH₂SH | Primary source of the two sulfur atoms for the 1,4-dithiine ring. nih.govwikipedia.org |

Proposed Reaction Mechanisms

The synthesis of the 2,3-dihydro-1,4-dithiine ring system can involve several mechanistic pathways, with the specific route often dictated by the reactants and reaction conditions. Two prominent proposed intermediates are the thiiranium cation and the dithiinium cation .

The formation of 1,4-dithiins can be achieved through the reaction of acetylenic esters with aromatic aldehydes and hydrogen sulfide (B99878). ntu.ac.uk Another method involves the acid-catalyzed transformation of 3-methoxythiophene. researchgate.net In this latter synthesis, the proposed mechanism involves a rapid and reversible protonation at the C-2 position of the thiophene (B33073) ring, followed by a nucleophilic attack at the C-3 position and subsequent elimination of methanol. researchgate.net

A general approach to forming the 1,4-dithiin ring involves the generation of a sulfur-substituted allylic cation from a precursor like (5,6-dihydro-1,4-dithiin-2-yl)methanol (B15534693) upon treatment with a protic acid. researchgate.net This cation can then undergo cycloaddition reactions. researchgate.net

The dithiinium cation , specifically the 1,4-dithiinium radical cation, has been identified and studied. rsc.org These radical cations are known for their reversible redox properties, making them interesting for applications in organic electronics. researchgate.net The generation of these species can be observed through techniques like electron paramagnetic resonance (EPR) spectroscopy. mit.edu

Mechanistic Considerations of Ring Expansion Processes

Ring expansion is a key mechanistic feature in the formation of certain heterocyclic systems, driven by the desire to relieve ring strain and achieve a more stable carbocation intermediate. chemistrysteps.comyoutube.com For instance, an unstable cyclobutane (B1203170) ring adjacent to a carbocation may undergo rearrangement to form a more stable cyclopentane (B165970) ring. chemistrysteps.comyoutube.com This process involves an alkyl shift where a bond within the ring breaks and reforms to incorporate an additional atom into the ring structure. youtube.comleah4sci.com

In the context of sulfur-containing heterocycles, ring expansion can be a crucial step. While direct evidence for the ring expansion leading specifically to this compound is not extensively detailed in the provided results, the general principles of ring expansion via carbocation rearrangements are well-established. chemistrysteps.comyoutube.comleah4sci.comreddit.comchemistrysteps.com The driving force is the formation of a more stable ring system, often accompanied by the generation of a more stable carbocation (e.g., secondary to tertiary). chemistrysteps.comyoutube.com

Influence of Substrate Chemical Nature on Product Formation

The chemical nature of the substrate plays a pivotal role in determining the outcome of the reaction, including the regioselectivity and yield of the desired product.

For example, in the reaction of unsymmetrical pentathiepins with alkynes bearing electron-withdrawing groups, the formation of specific regioisomers of dithiins is observed. researchgate.net Quantum-chemical calculations have been employed to understand the electron distribution in the proposed reaction intermediates, which helps to explain the observed regioselectivity. researchgate.net

The reaction of pentathiepinopyrroles with methyl propiolate and triphenylphosphine (B44618) regioselectively yields dithiinopyrroles, a result consistent with the electronic properties of the intermediate. researchgate.net Conversely, the reaction of thieno[2,3-f] researchgate.netrsc.orgresearchgate.netmit.educhemistrysteps.compentathiepin with the same reagents produces a pair of regioisomers. researchgate.net This highlights how subtle changes in the fused heterocyclic system of the starting material can significantly impact the product distribution.

The table below illustrates the influence of the substrate on the regioselectivity of the reaction.

| Starting Material | Reagent | Product(s) | Outcome |

| Pentathiepinopyrroles | Methyl propiolate, Triphenylphosphine | Dithiinopyrroles | Regioselective |

| Thieno[2,3-f] researchgate.netrsc.orgresearchgate.netmit.educhemistrysteps.compentathiepin | Methyl propiolate, Triphenylphosphine | Pair of regioisomeric thieno[2,3-b] researchgate.netmit.edudithiine carboxylates | Non-regioselective |

This table is based on findings from the reaction of fused pentathiepins. researchgate.net

Radical versus Ionic Mechanism Postulations

The formation of 1,4-dithiin and its derivatives can proceed through either ionic or radical pathways, and the predominant mechanism can be influenced by the reaction conditions and the nature of the reactants.

Ionic mechanisms are frequently proposed, often involving carbocation intermediates. researchgate.netchemistrysteps.comyoutube.com For instance, the acid-catalyzed synthesis of dihydrothieno[2,3-b] researchgate.netmit.edudithiine is believed to proceed via protonation and nucleophilic attack, characteristic of an ionic pathway. researchgate.net The generation of a sulfur-stabilized allylic cation from (5,6-dihydro-1,4-dithiin-2-yl)methanol is another clear example of an ionic intermediate. researchgate.net

On the other hand, radical mechanisms are also significant, particularly in the context of the redox properties of the 1,4-dithiin ring. The 1,4-dithiin motif is known to form stable radical cations and even diradical dications upon oxidation. researchgate.netmit.edu The formation of the deep violet 1,4-dithiinium radical cation from the neutral molecule is a well-documented process. mit.edu While much of the discussion around radical species focuses on the properties of the formed dithiin ring, it is plausible that radical intermediates could also be involved in certain synthetic routes leading to their formation.

The choice between a radical and an ionic pathway can sometimes be directed. For instance, the generation of the thianthrene (B1682798) radical cation can be achieved directly using nitrosonium salts, indicating a controlled single-electron transfer process. mit.edu

Structural Framework and Nomenclature of 1,4 Dithiines

5-Methyl-2,3-dihydro-1,4-dithiine belongs to the class of heterocyclic compounds known as dithiins, which are characterized by a six-membered ring containing two sulfur atoms. wikipedia.org Specifically, it is a derivative of the 1,4-dithiin framework, indicating that the sulfur atoms are located at the first and fourth positions of the ring.

The nomenclature of such heterocyclic compounds is systematically defined by the Hantzsch-Widman system. wikipedia.orgmsu.edu Following this system, the name "this compound" can be deconstructed as follows:

Dithiine: The stem "-ine" indicates a six-membered ring, while "dithi-" signifies the presence of two sulfur atoms. The "a" in "thia" (the prefix for sulfur) is elided when followed by a vowel. blogspot.com

1,4-: These locants specify the positions of the sulfur atoms within the ring.

2,3-dihydro: This prefix indicates that the double bond between the second and third carbon atoms in the fully unsaturated 1,4-dithiin ring has been saturated with two hydrogen atoms.

5-Methyl: This denotes the presence of a methyl group substituent on the fifth carbon atom of the dithiine ring.

The structure of 1,4-dithiins is nonplanar. wikipedia.org This non-planar conformation is a consequence of the electronic properties of the 8π electron system, which would be antiaromatic if planar. wikipedia.org The dihydro derivative, this compound, also adopts a non-planar conformation.

Table 1: Structural and Chemical Identity of this compound

| Property | Value |

| Systematic Name | This compound |

| Alternate Name | 2-Methyl-5,6-dihydro-1,4-dithiin |

| Molecular Formula | C₅H₈S₂ |

| Molecular Weight | 132.25 g/mol |

| CAS Number | Not explicitly found for this specific compound |

| Ring System | 1,4-Dithiine |

| Heteroatoms | Sulfur (S) |

A Valuable Building Block in Chemical Synthesis

5-Methyl-2,3-dihydro-1,4-dithiine and its parent compound, 2,3-dihydro-1,4-dithiin, have demonstrated considerable utility as synthetic intermediates and building blocks in organic synthesis. beilstein-journals.orgjocpr.com Their value stems from the reactive nature of the dihydro-1,4-dithiin ring, which can be strategically manipulated to introduce specific functionalities into a target molecule.

One of the key synthetic applications of dihydro-1,4-dithiins is in their use as precursors to various other heterocyclic systems. For instance, oxidation of the sulfur atoms can lead to the formation of sulfoxides and sulfones, which can then undergo further transformations. beilstein-journals.org The double bond in the dihydro-dithiin ring also provides a handle for various addition and cycloaddition reactions.

A notable synthetic route to 2-methyl-5,6-dihydro-1,4-dithiin was reported by Bottini and Böttner. Their work laid the foundation for accessing this specific derivative, which can then be employed in further synthetic endeavors. While detailed research on the specific reactions of this compound is not extensively documented, the established reactivity of the parent dihydro-1,4-dithiin scaffold suggests its potential in a range of transformations.

The broader class of dihydro-1,4-dithiins has found applications in the agrochemical industry, with some derivatives exhibiting herbicidal and fungicidal properties. This highlights the potential for discovering new bioactive molecules through the chemical modification of the this compound core.

Table 2: Key Synthetic Reactions and Applications of Dihydro-1,4-Dithiine Frameworks

| Reaction Type | Reagents/Conditions | Product Type | Potential Application |

| Synthesis of Dihydro-1,4-dithiins | 2-Chloroallylthioalkanethiols with base | 2-Alkyl-5,6-dihydro-1,4-dithiins | Access to substituted dithiine building blocks |

| Oxidation | Peroxy acids (e.g., m-CPBA) | Dihydro-1,4-dithiin sulfoxides/sulfones | Intermediates for further functionalization |

| Alkylation | Strong base (e.g., n-BuLi) followed by alkyl halides | C-alkylated dihydro-1,4-dithiins | Introduction of carbon substituents |

| General Application | - | - | Precursors for herbicides and fungicides |

A Comprehensive Examination of the Synthesis of this compound

The synthesis of this compound, a sulfur-containing heterocyclic compound, is a topic of significant interest in organic chemistry. This article delves into the primary synthetic methodologies employed to construct this and related 2,3-dihydro-1,4-dithiine derivatives, with a specific focus on the strategic selection of precursors that enable its targeted synthesis.

Chemical Reactivity and Transformations of 5 Methyl 2,3 Dihydro 1,4 Dithiine

Oxidative Transformations and Pathways

The sulfur atoms in 5-Methyl-2,3-dihydro-1,4-dithiine are susceptible to oxidation, typically leading to the formation of sulfoxides. This transformation is a common reaction for thioethers and can be achieved using various oxidizing agents, such as peracids. nih.gov The chemoselective oxidation of sulfides to their corresponding sulfoxides is a significant transformation in organic synthesis, as sulfoxides are important intermediates in the production of pharmaceuticals and other fine chemicals. researchgate.net The oxidation of thioanisole (B89551) to methyl phenyl sulfoxide (B87167) is a well-documented example of this type of reaction. researchgate.net

The resulting sulfoxide of this compound can then undergo further reactions, most notably the Pummerer rearrangement. The Pummerer rearrangement involves the conversion of an alkyl sulfoxide to an α-acyloxy-thioether in the presence of an activating agent like acetic anhydride (B1165640). wikipedia.org The mechanism begins with the acylation of the sulfoxide, followed by an elimination reaction to form a thionium (B1214772) ion intermediate. This electrophilic intermediate can then be trapped by a nucleophile. wikipedia.orgmanchester.ac.uk This rearrangement is a versatile tool for carbon-carbon and carbon-heteroatom bond formation. manchester.ac.uk

Cycloaddition Reactions, including Dienophile Applications

The endocyclic double bond of this compound can participate in cycloaddition reactions, acting as a dienophile. In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. mnstate.edu The reactivity of the dienophile is often enhanced by the presence of electron-withdrawing groups. mnstate.edulibretexts.org Maleic anhydride is a classic example of a highly reactive dienophile due to its two electron-withdrawing carbonyl groups. mnstate.eduresearchgate.netorganicreactions.org The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. libretexts.org

While direct examples of this compound in Diels-Alder reactions are not extensively documented in the provided search results, the closely related (5,6-Dihydro-1,4-dithiin-2-yl)methanol (B15534693) has been shown to be a versatile precursor for [3+2] cycloaddition reactions. researchgate.net In this type of reaction, a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. organic-chemistry.orgwikipedia.org The reaction of (5,6-Dihydro-1,4-dithiin-2-yl)methanol is thought to proceed through a sulfur-stabilized allylic cation, which then reacts with a variety of conjugated olefinic substrates.

Electrophilic and Nucleophilic Reactions

The double bond in this compound is susceptible to attack by electrophiles. A notable example of this reactivity is electrophilic halogenation. For instance, the chlorination of the related compound 5,6-dihydro-1,3-dithiolo[4,5-b] wikipedia.orgmanchester.ac.ukdithiine-2-one with sulfuryl chloride (SO2Cl2) yields the corresponding mono- and trans-dichloro derivatives. rsc.org This reaction highlights the ability of the double bond in such systems to react with electrophilic halogenating agents.

Conversely, the sulfur atoms can influence the reactivity of the ring, and the molecule can be involved in nucleophilic reactions. Nucleophilic attack can occur at various positions depending on the reaction conditions and the nature of the nucleophile. For instance, the reaction of 4-(2-hydroxyaryl)-5-methyl-1,3-dithiol-2-ylium perchlorates with sodium sulfide (B99878) nonahydrate leads to the formation of 4-(2-hydroxyaryl)-5-methyl-1,3-dithiol-2-thiones, where the sulfide anion acts as a nucleophile. While this example involves a dithiolium salt rather than a dihydrodithiine directly, it illustrates the general principle of nucleophilic attack on related sulfur-containing heterocycles. The reactivity of benzofuroxan (B160326) derivatives with nucleophiles has also been studied, providing insights into the factors governing nucleophilic substitution on heterocyclic systems. mdpi.com

Ring-Opening and Rearrangement Processes

The dihydrodithiine ring system can undergo ring-opening and rearrangement reactions under specific conditions. Acid-catalyzed ring-opening is a known reaction for strained heterocyclic rings like epoxides, where protonation of the oxygen atom facilitates nucleophilic attack and ring cleavage. khanacademy.org While not a direct analogue, similar principles could apply to the dihydrodithiine ring, particularly if the sulfur atoms are activated.

A key rearrangement for sulfoxides derived from dihydrodithiines is the Pummerer rearrangement. wikipedia.orgnih.gov As mentioned in the section on oxidative transformations, this reaction proceeds through a thionium ion intermediate and results in the formation of an α-acyloxy-thioether. wikipedia.org This rearrangement is a powerful synthetic tool, and its vinylogous and additive variations have been extensively explored. manchester.ac.uk The synthesis of 2,3-dihydro-1,4-dithiinyl nucleosides has been accomplished via a Pummerer-type glycosidation reaction, demonstrating the utility of this rearrangement in the synthesis of complex molecules. core.ac.uk

Stereoselective Transformations and Chirality Transfer

The development of stereoselective reactions is a cornerstone of modern organic synthesis, and this compound and its derivatives can be substrates in such transformations. A diastereoselective reaction is one where a mixture of diastereomers could be formed, but one is produced preferentially. chegg.com

The synthesis of chiral molecules often employs chiral auxiliaries or catalysts. For example, the asymmetric Mannich reaction has been used to synthesize chiral 1,3,4-thiadiazole (B1197879) derivatives with high enantioselectivity using a cinchona alkaloid squaramide catalyst. researchgate.net Similarly, asymmetric synthesis of dihydro-1,3-dioxepines has been achieved through a tandem [4+3]-cycloaddition using a bimetallic relay catalytic system. nih.gov

Advanced Applications in Organic Synthesis and Materials Chemistry

5-Methyl-2,3-dihydro-1,4-dithiine as a Versatile C2-Synthon

In the realm of retrosynthetic analysis, a synthon is a conceptual unit within a target molecule that represents a potential starting reagent. This compound and its parent compound, 2,3-dihydro-1,4-dithiin, are recognized as versatile C2-synthons. researchgate.netwikipedia.org This means they can effectively deliver a two-carbon unit to a developing molecular framework. The dithiine ring can be chemoselectively cleaved or reduced to unveil different functionalities, providing a strategic advantage in multistep syntheses. researchgate.net The versatility of this synthon allows for its incorporation into a wide array of complex molecules, ranging from carbocyclic scaffolds to intricate natural products. researchgate.net

The utility of 2,3-dihydro-1,4-dithiin derivatives as C2 synthons is particularly evident in their ability to act as masked carbonyl compounds. The dithioacetal functionality can be hydrolyzed under specific conditions to reveal a carbonyl group, a transformation that is fundamental in organic synthesis. This masking and unmasking strategy allows for the protection of a carbonyl group while other parts of the molecule undergo chemical transformations.

Strategic Incorporation into Complex Molecular Architectures

The strategic incorporation of the this compound moiety into complex molecular architectures has been a significant area of research. Its application as a building block facilitates the controlled synthesis of carbon-carbon bonds and the assembly of intricate molecular frameworks. researchgate.net

A significant advancement in the use of dihydrodithiine derivatives is the development of methods for the stereoselective formation of carbon-carbon bonds. A novel method for synthesizing chiral 2,3-dihydro-1,4-dithiine derivatives involves the reaction of a chiral cyclic aliphatic dithioacetal in the presence of a Lewis acid. tandfonline.com This process demonstrates a chirality transfer, where the stereogenic center in the starting material dictates the stereochemistry of the two newly formed stereogenic centers in the product molecule. tandfonline.com

For instance, the condensation of a chiral cyclic dithioacetal derived from (S)-2-methoxypropanal, in the presence of a Lewis acid, yields a 2,3-dihydro-1,4-dithiine derivative with a 1,4-dithiane (B1222100) substituent containing two defined stereogenic centers. tandfonline.com The absolute configuration of these new centers is controlled by the initial stereocenter. tandfonline.com This method provides a valuable tool for the asymmetric synthesis of complex molecules containing the dihydrodithiine scaffold.

Table 1: Lewis Acids in the Condensation Reaction of Dithioacetal tandfonline.com

| Entry | Lewis Acid | Result |

| 1 | BF₃·OEt₂ | Diagnostic signals for the product observed in ¹H-NMR |

| 2 | TiCl₄ | Diagnostic signals for the product observed in ¹H-NMR |

| 3 | SnCl₄ | Diagnostic signals for the product observed in ¹H-NMR |

| 4 | AlCl₃ | Diagnostic signals for the product observed in ¹H-NMR |

Diagnostic resonance signals for the product were observed in the ¹H-NMR spectrum of the reaction mixture after standard workup.

While direct synthesis from this compound is not extensively documented, the principles of its reactivity suggest potential pathways. The lithiated derivative of 5,6-dihydro-1,4-dithiin can act as a cis-vinyl anion equivalent. researchgate.net This reactive intermediate can, in principle, react with electrophiles such as epoxides to generate homoallylic alcohols, which could then be converted to the corresponding thioethers. General methods for the synthesis of thioethers include the anti-Markovnikov addition of thiols to alkenes. researchgate.net

The 2,3-dihydro-1,4-dithiine ring system serves as a precursor for the construction of other cyclic dithioacetals and related sulfur-containing heterocycles. For example, the reaction of dithiolates with formaldehyde (B43269) and a primary amine can lead to the formation of 5,6-dihydro-1,3,5-dithiazines. rsc.org Furthermore, the reaction of α-aroylketene dithioacetals with (p-tolylsulfonyl)methyl isocyanide (TosMIC) provides a route to substituted pyrroles, demonstrating the transformation of a dithioacetal-containing starting material into a different heterocyclic system. mit.edu The synthesis of various sulfur-containing heterocycles often proceeds through disulfide intermediates, highlighting the importance of the sulfur linkages present in this compound. tandfonline.com

A key application of dithioacetals is their role as protecting groups for carbonyl compounds. The this compound moiety can be viewed as a masked enal. Deprotection, typically achieved through hydrolysis with a thiophilic metal salt such as mercuric chloride or silver nitrate, can regenerate the carbonyl functionality, leading to the formation of an enal. This strategy is valuable when the enal functionality is sensitive to reaction conditions used elsewhere in the synthetic sequence.

Furthermore, 1,4-dithiane-tethered enals have been utilized in [4+2] benzannulation reactions with nitroolefins. nih.gov This approach takes advantage of the HOMO-raising effect of the temporary sulfur-containing tether. Subsequent unmasking of the dithiine unit yields a benzannulated product that would be difficult to access from an unsubstituted enal directly. nih.gov

A particularly powerful application of dihydrodithiine derivatives lies in the synthesis of rare monosaccharides and their non-sugar analogs, such as iminosugars. mdpi.com The lithiated derivative of (5,6-dihydro-1,4-dithiin-2-yl)methanol (B15534693) acts as a synthetic equivalent of an allyl alcohol anion. rsc.org This synthon can be added to aldehydes in a stereoselective manner, allowing for the construction of complex polyhydroxylated compounds, including hexoses. mdpi.com

This methodology has been successfully employed in the de novo synthesis of rare sugars. rsc.org The dihydrodithiin building block serves as a versatile tool for the three-carbon homologation of various electrophiles. mdpi.com After the key carbon-carbon bond-forming step, the dithiine ring can be stereoselectively removed to reveal the desired sugar architecture. mdpi.com

This approach has also been extended to the synthesis of iminosugars, which are valuable targets due to their potential as glycosidase inhibitors. researchgate.netnih.govmdpi.comnih.gov The synthesis of these nitrogen-containing sugar analogs often involves the stereocontrolled introduction of an amino group into a sugar precursor, a process where dihydrodithiine-based methodologies can play a crucial role. researchgate.netmdpi.comnih.gov

Formation of Nitrogen-Containing Heterocycles and Sugar-Modified Nucleosides

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of biologically active compounds and approved pharmaceuticals. nih.govopenmedicinalchemistryjournal.com Similarly, the modification of the sugar moiety in nucleosides is a key strategy in the development of antiviral and antitumor agents, aiming to create analogues that can be recognized by cellular or viral enzymes while offering enhanced stability or altered biological activity. core.ac.uknih.govdu.ac.bd

In this context, the 5,6-dihydro-1,4-dithiin ring, the core structure of this compound, has been employed as a bioisostere for the furanose ring in the synthesis of novel nucleoside analogues. core.ac.uk Researchers have developed a straightforward, four-step procedure to prepare nucleoside analogues where the sugar component is replaced by a dihydro-1,4-dithiin system. The key step in this synthesis involves a Pummerer-type glycosidation reaction. In this process, sulfoxide (B87167) derivatives of the dithiine heterocycle react with a nucleobase, such as N4-acetylcytosine, to install the base onto the sugar-mimicking ring. core.ac.uk This approach provides access to new classes of sugar-modified nucleosides that are of significant interest for biological evaluation. core.ac.uk

Table 1: Synthesis of Dihydro-1,4-dithiinyl Nucleoside Analogues

| Starting Material | Reagent | Reaction Type | Product Type | Source |

| 5,6-dihydro-1,4-dithiin sulfoxide derivatives | N4-acetylcytosine | Pummerer-type glycosidation | Dihydro-1,4-dithiinyl nucleoside analogues | core.ac.uk |

Role as a Pseudoaryl Group in Synthetic Design

The 2,3-dihydro-1,4-dithiin moiety can function as a "pseudoaryl group" in synthetic organic chemistry. researchgate.net This term refers to a non-aromatic cyclic system that exhibits chemical reactivity and structural properties that mimic those of an aryl (e.g., phenyl) group. The sulfur atoms in the dithiine ring can stabilize adjacent cationic or radical centers, and the ring system can participate in reactions typically associated with aromatic compounds, serving as a versatile and reactive building block. researchgate.net

The utility of this compound as a synthetically useful building block has been highlighted in the development of novel cycloaddition reactions. researchgate.net Its pseudoaryl character allows it to act as a stable, yet reactive, component in the construction of more complex molecular architectures.

Unmasking and Further Stereoselective Functionalization of Dithiine Units

A key synthetic application of the 5,6-dihydro-1,4-dithiin unit is its role as a "masked" equivalent of a carbon-carbon double bond. mdpi.com This strategy involves using the stable dithiine ring to protect a reactive double bond during a synthetic sequence. At a later stage, the dithiine unit can be "unmasked" to reveal the double bond, which can then undergo further chemical transformations. mdpi.com

This approach has been effectively demonstrated in the synthesis of fully protected divinylcarbinols. An organolithium reagent containing the 5,6-dihydro-1,4-dithiin moiety can be used to construct a larger molecule containing two of these rings. These rings serve as dithiodimethylene bridges, masking two double bonds within the structure. mdpi.com The crucial advantage of this method is the stereoselective nature of the unmasking process. The removal of the dithiodimethylene bridges can be controlled to produce either E,E- or Z,Z-configured divinylcarbinols. mdpi.com Once unmasked, these stereochemically defined double bonds can be further functionalized, for example, by adding hydroxyl or amino groups, enabling the construction of complex and stereochemically rich target molecules. mdpi.com

Table 2: Stereoselective Unmasking of Dihydrodithiin Units

| Masked Precursor | Unmasking Condition | Product Configuration | Subsequent Functionalization | Source |

| Polycarbon chain with two dithiine units | Stereoselective removal of dithiodimethylene bridges | E,E-divinylcarbinol | Addition of hydroxyl or amino groups | mdpi.com |

| Polycarbon chain with two dithiine units | Stereoselective removal of dithiodimethylene bridges | Z,Z-divinylcarbinol | Addition of hydroxyl or amino groups | mdpi.com |

Applications in Polymer Chemistry (e.g., as building blocks in polymer synthesis)

The unique structure of dihydrodithiins makes them valuable building blocks in materials and polymer chemistry. Their derivatives can be incorporated into larger macromolecular structures to impart specific electronic or physical properties.

One notable application is in the synthesis of oligothiophenes, which are important materials in organic electronics. Dihydrothieno[2,3-b] researchgate.netnih.govdithiine, a fused-ring system containing the dihydrodithiin core, has been used to create end-capped dimeric, trimeric, and tetrameric oligothiophenes. researchgate.net These resulting oligomers exhibit highly stable cationic and dicationic states, a desirable property for conductive materials. researchgate.net

Furthermore, dihydrodithiin derivatives serve as monomers in the synthesis of coordination polymers. For instance, 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione is a building block used to synthesize a photoluminescent three-dimensional silver(I) coordination polymer. sigmaaldrich.com The incorporation of the sulfur-containing heterocycle is crucial for the assembly and resulting properties of the polymeric network. The broader class of 1,4-dithiins is also explored in the design of macrocycles and electroactive materials for applications such as electrolytes in batteries. mit.edu While not a direct polymerization, the fragmentation of related 1,3-dithiolane (B1216140) rings to produce dithioesters highlights another connection to polymer chemistry, as these dithioesters are important reversible addition-fragmentation chain-transfer (RAFT) agents used to control polymer synthesis. nih.gov

Computational and Theoretical Chemistry Studies of 5 Methyl 2,3 Dihydro 1,4 Dithiine

Electronic Structure Analysis and Bonding Characterization

The electronic structure of 5-Methyl-2,3-dihydro-1,4-dithiine is fundamental to understanding its chemical behavior. The molecule consists of a six-membered dihydro-1,4-dithiine ring with a methyl group substitution. This ring is not planar. The presence of two sulfur atoms in the ring significantly influences the electronic distribution and bonding within the molecule.

The sulfur atoms, with their available d-orbitals, can participate in the electronic delocalization within the heterocyclic ring. The C-S bond lengths in related dihydro-1,4-dithiine structures have been observed to be shorter for bonds to sp2-hybridized carbon atoms compared to sp3-hybridized carbons. nih.govresearchgate.net For instance, in 5,6-Dihydro-1,4-dithiine-2,3-dicarboxylic anhydride (B1165640), the S—C bonds to sp2-hybridized carbons are approximately 0.1 Å shorter. nih.govresearchgate.net This suggests a degree of π-character in the bonds involving the sp2 carbons.

Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is crucial. In related metal dithiolene complexes, the small HOMO-LUMO energy gap is a key feature that influences their conducting properties. acs.orgriken.jp While this compound itself is not a conducting polymer, the nature of its frontier orbitals will dictate its reactivity as a potential electron donor or acceptor in chemical reactions. The methyl group, being an electron-donating group, is expected to raise the energy of the HOMO, potentially making the molecule more susceptible to electrophilic attack.

An electrostatic potential plot of a related molecule, 5,6-dihydro-1,4-dithiino[2,3-c]furan-5,7-dione, shows the most negatively charged regions are associated with the oxygen atoms of the anhydride group, while the regions around the hydrogen atoms of the dithiine ring are the most positively charged. researchgate.net For this compound, the sulfur atoms and the double bond would represent regions of higher electron density.

Reaction Pathway Calculations and Transition State Analysis

Computational methods are invaluable for mapping out potential reaction pathways for this compound and for analyzing the transition states involved. Such calculations can predict the feasibility and kinetics of various chemical transformations.

For example, organolithium reagents based on the 5,6-dihydro-1,4-dithiin system have been used in synthesis. mdpi.com Theoretical calculations could model the deprotonation of the ring and the subsequent reaction with electrophiles, identifying the most likely site of reaction and the energy barriers for these steps.

In the synthesis of related oligothiophenes, cycloaddition reactions and functional group transformations are common. chemimpex.comresearchgate.net Reaction pathway calculations for this compound could explore its potential to undergo similar reactions, such as oxidation of the sulfur atoms or addition reactions across the double bond. The analysis of the transition state structures would reveal the geometry and energy of the highest point along the reaction coordinate, providing insight into the reaction mechanism.

Conformational Analysis and Energetics

The 2,3-dihydro-1,4-dithiine ring is not planar and can adopt different conformations. Conformational analysis through computational methods helps to identify the most stable conformations and the energy barriers between them. The most stable conformation is typically a twisted or boat-like form to alleviate ring strain.

For the related 5,6-Dihydro-1,4-dithiine-2,3-dicarboxylic anhydride, the dihydro-1,4-dithiine ring is twisted, with the methylene (B1212753) groups displaced from the mean plane of the molecule. nih.gov The S-C-C-S torsion angle in this molecule was found to be -70.39°. nih.govresearchgate.net A similar twisted conformation would be expected for this compound. The methyl group can exist in different orientations relative to the ring, and computational studies can determine the energetic preferences for these rotamers.

The relative energies of different conformers can be calculated, and the results can be used to understand the molecule's dynamic behavior in solution. The following table illustrates a hypothetical conformational analysis for this compound, showing the relative energies of different conformers.

| Conformer | Relative Energy (kcal/mol) | S-C-C-S Torsion Angle (°) |

| Twist-Boat (axial methyl) | 0.00 | -65.2 |

| Twist-Boat (equatorial methyl) | 0.85 | -68.9 |

| Half-Chair | 3.50 | 45.1 |

Note: This table is illustrative and based on expected trends for substituted cyclic systems. Actual values would require specific calculations.

Density Functional Theory (DFT) Applications in Structural and Electronic Property Determination

Density Functional Theory (DFT) is a powerful computational method widely used to investigate the structural and electronic properties of molecules like this compound. DFT calculations can provide highly accurate predictions of molecular geometries, vibrational frequencies, and electronic properties.

In a study of 5,6-Dihydro-1,4-dithiine-2,3-dicarboxylic anhydride, DFT calculations were used to obtain a calculated geometry that agreed well with the experimentally observed geometry from X-ray crystallography. nih.govresearchgate.net This demonstrates the reliability of DFT in predicting the structural parameters of such heterocyclic systems. DFT can be used to determine bond lengths, bond angles, and dihedral angles for this compound with a high degree of confidence.

DFT is also employed to calculate electronic properties such as the HOMO-LUMO gap, ionization potential, and electron affinity. These properties are crucial for understanding the molecule's reactivity and its potential applications in materials science. For example, DFT has been used to study the electronic structure of related compounds for applications in organic electronics. chemimpex.com

The following table summarizes typical properties of a dihydro-1,4-dithiine derivative that can be calculated using DFT.

| Property | Calculated Value |

| Total Energy (Hartree) | -650.12345 |

| HOMO Energy (eV) | -6.25 |

| LUMO Energy (eV) | -0.15 |

| HOMO-LUMO Gap (eV) | 6.10 |

| Dipole Moment (Debye) | 1.85 |

Note: This table is illustrative. Actual values would require specific DFT calculations for this compound.

Future Research Directions and Emerging Trends in 5 Methyl 2,3 Dihydro 1,4 Dithiine Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of dihydro-1,4-dithiins has been an area of interest, with various methods developed over the years. However, the pursuit of more efficient, atom-economical, and environmentally benign synthetic routes remains a key objective. For 5-Methyl-2,3-dihydro-1,4-dithiine, future research will likely focus on refining existing methods and developing novel strategies that offer higher yields, greater substrate scope, and milder reaction conditions.

One promising approach involves the reaction of an organic thiosulfate (B1220275) with an α-hydroxyketone (an acyloin) or a halocarbonyl compound. A patented method describes the synthesis of several 2,3-dihydro-1,4-dithiins, including 2,3-dihydro-5-methyl-1,4-dithiin, through this pathway. google.com This method is advantageous as it avoids the use of reactants with significant odor and handling issues. google.com Future work could optimize this process by exploring various reaction conditions, such as the use of phase-transfer catalysts to enhance reaction rates and yields. google.com

Another avenue for exploration is the [3+3] cyclocondensation reaction. The synthesis of various 1,4-dithiines has been achieved through an I2-catalyzed [3+3] cyclocondensation of β-ketothioamides. While not yet applied to this compound, this strategy presents a potential pathway that could be adapted for its synthesis. Further research could investigate the feasibility of using a suitable β-ketothioamide precursor to construct the 5-methyl substituted dithiine ring.

The table below summarizes potential synthetic strategies for this compound, highlighting the key reactants and potential areas for future optimization.

Table 1: Potential Synthetic Routes for this compound

| Synthetic Strategy | Key Reactants | Potential Future Research Directions |

| Reaction with Organic Thiosulfate | Organic thiosulfate and an α-hydroxyketone or halocarbonyl compound | Optimization of reaction conditions, exploration of phase-transfer catalysis. google.com |

| [3+3] Cyclocondensation | β-Ketothioamide | Adaptation of the methodology for the synthesis of the 5-methyl substituted derivative. |

| Ring Expansion of Dithiolanes | 2-(1-hydroxyalkyl)-1,3-dithiolanes | Investigation of kinetically and thermodynamically controlled conditions for selective synthesis. researchgate.net |

Exploration of Undiscovered Reactivity Patterns

The reactivity of this compound is largely uncharted territory. Based on the known chemistry of related dihydro-1,4-dithiins, several areas of reactivity are ripe for exploration. The presence of the methyl group, the double bond, and the two sulfur atoms suggests a rich and varied chemical behavior.

Future studies will likely investigate the metalation of the dihydrodithiin ring. Lithiated derivatives of 5,6-dihydro-1,4-dithiin have been shown to be stable at low temperatures and can react with various electrophiles. nih.gov Exploring the metalation of this compound could open up new avenues for functionalization, allowing for the introduction of a wide range of substituents at specific positions on the ring. This would significantly expand the synthetic utility of this compound.

The double bond in the dihydro-1,4-dithiin ring is another key functional group for reactivity studies. Its participation in cycloaddition reactions is a promising area of research. For instance, (5,6-dihydro-1,4-dithiin-2-yl)methanol (B15534693) has been shown to act as a versatile allyl-cation equivalent in (3+2) cycloaddition reactions, providing access to cyclopentanoid scaffolds. nih.gov Investigating similar cycloaddition reactions with this compound could lead to the synthesis of novel and complex carbocyclic and heterocyclic systems. The influence of the methyl group on the regioselectivity and stereoselectivity of these reactions would be a particularly interesting aspect to study.

Furthermore, the sulfur atoms in the ring can be expected to undergo oxidation to form sulfoxides and sulfones. These oxidized derivatives could exhibit unique reactivity and biological activity. The oxidation of dimethyl 2,4-diphenyl-4H-m-dithiin-5,6-dicarboxylate has been shown to yield a mixture of monosulfoxide isomers. A similar investigation into the oxidation of this compound would be a valuable endeavor.

Expansion of Synthetic Applications in Complex Molecule Synthesis

The unique structural features of this compound make it an attractive building block for the synthesis of more complex molecules, including natural products and pharmacologically active compounds. The dihydro-1,4-dithiin moiety can serve as a latent functionality that can be unmasked at a later stage in a synthetic sequence.

One emerging trend is the use of 1,4-dithiane (B1222100) and its derivatives as C2-synthons in target synthesis. nih.gov The dihydro-1,4-dithiin ring can be chemoselectively cleaved or reduced to reveal other functional groups. nih.gov This strategy could be applied to this compound, where the ring could be used to install a specific fragment into a larger molecule and then be transformed to a different functionality as needed.

Future research could focus on utilizing this compound in the synthesis of sulfur-containing analogues of known natural products or bioactive molecules. The introduction of the methyl-substituted dihydrodithiin ring could lead to compounds with altered biological properties. For example, the synthesis of thianthrene-based bifunctional molecules for applications in redox flow batteries has been demonstrated. researchgate.net This suggests that dihydrodithiin derivatives could also be explored for their potential in materials science.

The development of domino reactions involving this compound is another exciting prospect. Domino reactions, which involve a cascade of intramolecular transformations, offer an efficient way to build molecular complexity in a single step. The diverse reactivity of the dihydrodithiin ring makes it a suitable candidate for the design of novel domino sequences.

Advanced Mechanistic and Computational Studies

A deeper understanding of the structure, bonding, and reactivity of this compound can be achieved through advanced mechanistic and computational studies. Density Functional Theory (DFT) calculations have proven to be a powerful tool for investigating the properties of sulfur-containing heterocycles.

Computational studies on related 1,4-dithiin systems have provided valuable insights into their conformation and electronic structure. For instance, DFT calculations on 5,6-dihydro-1,4-dithiine-2,3-dicarboxylic anhydride (B1165640) revealed a non-planar boat conformation and provided details on bond lengths and angles that were in good agreement with experimental X-ray data. nih.govresearchgate.net Similar computational analyses of this compound would be instrumental in understanding the influence of the methyl group on the ring's geometry and electronic properties.

Future computational work could focus on elucidating the mechanisms of the reactions discussed in the previous sections. For example, DFT calculations could be used to model the transition states of metalation reactions, cycloadditions, and oxidation reactions, providing a detailed picture of the reaction pathways. This mechanistic insight would be invaluable for optimizing reaction conditions and designing new synthetic transformations.

The table below outlines key parameters that can be investigated through computational studies and their potential implications for understanding the chemistry of this compound.

Table 2: Focus of Future Computational Studies on this compound

| Computational Method | Investigated Parameter | Potential Insights |

| Density Functional Theory (DFT) | Molecular geometry and conformation | Understanding the influence of the methyl group on the ring's shape and stability. nih.govresearchgate.net |

| DFT | Electronic structure (HOMO/LUMO energies) | Predicting reactivity and potential reaction sites. |

| Transition State Theory | Reaction mechanisms | Elucidating the pathways of metalation, cycloaddition, and oxidation reactions. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of chemical bonds | Characterizing the bonding within the dihydrodithiin ring. |

Q & A

Q. What are the standard synthetic routes for 5-Methyl-2,3-dihydro-1,4-dithiine, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves chiral starting materials (e.g., (R)- or (S)-2-hydroxypropanoate derivatives) and sequential steps:

Hydroxyl protection : Use TBDMSCl or (Bu)₃SiCl under inert conditions (argon) to protect hydroxyl groups .

Reduction : Employ Dibal-H to reduce esters to alcohols .

Dithioacetalization : Use BF₃·Et₂O or BF₃·THF as Lewis acids to promote cyclization with ethane-1,2-dithiol .

- Optimization : Reaction yields (65–74%) depend on temperature (0°C to RT), solvent (dry DCM), and catalyst choice .

- Table 1 : Key Reaction Parameters

| Step | Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|

| Dithioacetalization | BF₃·Et₂O | DCM | 74% | |

| Hydroxyl Protection | (Bu)₃SiCl | THF | 70% |

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- 1H/13C-NMR : Assign chiral centers (e.g., δ 1.35 ppm for methyl groups) and confirm stereochemistry .

- IR : Identify S–S and C–S stretches (e.g., 680–720 cm⁻¹) .

- XRD : Resolve absolute configurations using crystal data (e.g., CCDC entries in ).

- MS/HRMS : Verify molecular weight and fragmentation patterns .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods due to volatile solvents (e.g., DCM) .

- Storage : Keep in airtight containers under argon at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. How can chirality transfer be optimized in asymmetric synthesis of this compound derivatives?

- Methodological Answer :

- Chiral Auxiliaries : Start with enantiopure precursors like (S)-2-methoxypropionaldehyde to ensure stereochemical fidelity .

- Catalyst Screening : Test Lewis acids (e.g., BF₃·THF vs. BF₃·Et₂O) to maximize enantiomeric excess (e.g., [α]D²⁰ = ±41.0 in CHCl₃) .

- Kinetic Resolution : Monitor reaction progress via TLC and adjust stirring time to minimize racemization .

Q. How to resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare NMR data with XRD-derived crystal structures to confirm bond angles and chiral centers .

- Dynamic NMR : Use variable-temperature studies to distinguish conformational isomers (e.g., axial vs. equatorial S–S bonds) .

- Computational Modeling : Simulate IR/NMR spectra using DFT (e.g., B3LYP/6-31G*) to validate experimental peaks .

Q. What toxicological assessments are required for this compound, and what data gaps exist?

- Methodological Answer :

- Genotoxicity : Conduct Ames tests and micronucleus assays, as EFSA flagged similar thiadiazines for DNA damage risks .

- Subchronic Toxicity : Perform 28-day rodent studies, focusing on hepatic/renal endpoints due to sulfur metabolism .

- Data Gaps : No OECD-compliant reproductive toxicity or carcinogenicity data exist; prioritize these studies .

Q. How to design biological activity studies for this compound derivatives?

- Methodological Answer :

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram± bacteria, referencing sulfonamide derivatives in .

- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa), comparing IC₅₀ values to metal complexes in .

- Mechanistic Studies : Probe thiol-disulfide exchange activity via glutathione depletion assays .

Q. How does this compound stability vary under different storage conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.